1,4-Bis[(4-ethylphenyl)methyl]piperazine

Catalog No.
S12075648
CAS No.
M.F
C22H30N2
M. Wt
322.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis[(4-ethylphenyl)methyl]piperazine

Product Name

1,4-Bis[(4-ethylphenyl)methyl]piperazine

IUPAC Name

1,4-bis[(4-ethylphenyl)methyl]piperazine

Molecular Formula

C22H30N2

Molecular Weight

322.5 g/mol

InChI

InChI=1S/C22H30N2/c1-3-19-5-9-21(10-6-19)17-23-13-15-24(16-14-23)18-22-11-7-20(4-2)8-12-22/h5-12H,3-4,13-18H2,1-2H3

InChI Key

QBGZWAOKVWUNSN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)CC

1,4-Bis[(4-ethylphenyl)methyl]piperazine is a synthetic organic compound characterized by its piperazine ring structure substituted with two 4-ethylphenylmethyl groups. The compound's molecular formula is C20H26N2C_{20}H_{26}N_2, and its molecular weight is approximately 314.44 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties.

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, which may lead to the formation of ketones or carboxylic acids.
  • Reduction: Reduction processes can convert double bonds to single bonds, typically using hydrogen gas in the presence of a catalyst like palladium.
  • Substitution Reactions: The piperazine nitrogen can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions are essential for modifying the compound for specific applications in research and industry.

Research into the biological activity of 1,4-bis[(4-ethylphenyl)methyl]piperazine indicates potential pharmacological properties. Preliminary studies suggest that this compound may exhibit:

  • Antidepressant Effects: Similar to other piperazine derivatives, it may interact with neurotransmitter systems.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting tumor growth in vitro.
  • Antimicrobial Properties: Potential effectiveness against certain bacterial strains has been noted.

The synthesis of 1,4-bis[(4-ethylphenyl)methyl]piperazine typically involves the following steps:

  • Formation of the Piperazine Ring: This can be achieved by reacting ethylphenylmethyl halides with piperazine under basic conditions.
  • Substitution Reaction: The reaction conditions are optimized to facilitate the introduction of the 4-ethylphenylmethyl groups onto the piperazine nitrogen atoms.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

These methods allow for the efficient production of this compound for research and industrial applications.

1,4-Bis[(4-ethylphenyl)methyl]piperazine has several notable applications:

  • Pharmaceutical Development: Its structural properties make it a candidate for developing new antidepressants or anticancer drugs.
  • Material Science: The compound may be used as a building block for synthesizing novel polymers or materials with specific mechanical properties.
  • Chemical Research: It serves as a model compound in studies exploring piperazine derivatives and their interactions with biological targets.

Interaction studies involving 1,4-bis[(4-ethylphenyl)methyl]piperazine focus on its binding affinity to various receptors and enzymes. These studies help elucidate its potential therapeutic mechanisms and guide further drug development efforts. Key areas of interest include:

  • Receptor Binding Assays: Investigating how the compound interacts with neurotransmitter receptors could provide insights into its antidepressant effects.
  • Enzyme Inhibition Studies: Examining whether it inhibits specific enzymes involved in cancer progression may reveal its anticancer potential.

Several compounds share structural similarities with 1,4-bis[(4-ethylphenyl)methyl]piperazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,4-Bis(phenylmethyl)piperazineTwo phenylmethyl groups on the piperazine ringLacks ethyl substituents; may have different reactivity
1-(4-Ethylphenyl)-piperazineSingle ethylphenyl group on piperazineSimpler structure; potentially different biological activity
1,4-Bis[(3-methoxyphenyl)methyl]piperazineTwo methoxyphenylmethyl groupsPresence of methoxy groups may alter solubility and reactivity

Uniqueness

The uniqueness of 1,4-bis[(4-ethylphenyl)methyl]piperazine lies in its specific substitution pattern on the piperazine ring, which enhances its potential binding affinity and biological activity compared to similar compounds. Its dual ethylphenylmethyl substitutions provide distinct physicochemical properties that could be advantageous in drug design and material applications.

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

322.240898965 g/mol

Monoisotopic Mass

322.240898965 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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